molecular formula C9H16ClN3 B2784336 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride CAS No. 1423033-33-3

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B2784336
CAS RN: 1423033-33-3
M. Wt: 201.7
InChI Key: LPEKSPWKLDJLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H14N2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group . The pyrazole ring is substituted with a cyclopropyl group and a propan-2-yl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.23 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the sources I found .

Scientific Research Applications

Reactivity in Palladium-catalyzed Arylations

The compound's derivatives, particularly those bearing a cyclopropyl group at the C3 position, have been successfully employed in palladium-catalyzed direct C4-arylations. This process allows for the regioselective synthesis of C4-arylated pyrazoles without the decomposition of the cyclopropyl unit, showing significant tolerance towards a wide variety of functional groups on the aryl bromide. This method provides a pathway for the synthesis of complex pyrazole derivatives with potential applications in medicinal chemistry and materials science (Sidhom et al., 2018).

Multicomponent Domino Reactions

The compound and its derivatives have been synthesized through L-proline-catalyzed, multicomponent domino reactions in aqueous media. This process leads to the assembly of densely functionalized 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates from simple, acyclic starting materials. The synthesis involves the creation of multiple bonds, showcasing the compound's versatility in facilitating complex chemical reactions with high yield and potential for generating biologically active molecules (Prasanna et al., 2013).

N-Cyclopropylation of Cyclic Amides and Azoles

A novel methodology has been developed for the direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent. This technique allows for the efficient introduction of the cyclopropyl group to nitrogen-containing heterocycles, highlighting the compound's utility in accessing a wide range of N-cyclopropylated products with potential pharmacological activities (Gagnon et al., 2007).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Research has also explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including derivatives of the compound . This modification enhances the hydrogels' swelling properties and thermal stability, suggesting applications in biomedical fields such as drug delivery systems and tissue engineering (Aly et al., 2015).

Synthesis of Antimicrobial Agents

Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties, demonstrating potent activity against a range of bacterial and fungal strains. This suggests the potential of these derivatives in developing new antimicrobial agents to combat resistant pathogens (Raju et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

Future Directions

As this compound is used for research purposes , it may be subject to further studies to determine its potential applications.

properties

IUPAC Name

5-cyclopropyl-1-propan-2-ylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-6(2)12-9(7-3-4-7)8(10)5-11-12;/h5-7H,3-4,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKSPWKLDJLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)N)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

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